molecular formula C11H16O3 B8658459 3,5-Dimethoxy-2-propylphenol CAS No. 80986-11-4

3,5-Dimethoxy-2-propylphenol

Cat. No. B8658459
CAS RN: 80986-11-4
M. Wt: 196.24 g/mol
InChI Key: KMZWDKAHTYTVLV-UHFFFAOYSA-N
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Patent
US05734067

Procedure details

Triphenylphosphine ethylbromide (4.1 g) was added to a 2N sodium hydride/dimethyl sulfoxide solution (11 ml), prior to agitation at 50° C. for 30 minutes. To the mixture was added 4,6-dimethoxy-2-hydroxybenzaldehyde (1 g), for agitation at 50° C. overnight. After the termination of the reaction, the resulting solution was partitioned with ethyl acetate and dilute hydrochloric acid, and the resulting ethyl acetate phase was washed in water and subsequently in a saturated sodium chloride solution and dried over anhydrous magnesium sulfate, to distill off the solvents under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: hexane:ethyl acetate=3:1), followed by addition of a catalytic amount of platinum dioxide for hydrogenation, to recover 3,5-dimethoxy-2-propylphenol (0.5 g; yield of 46%). By 1H-NMR (90 MHz, CDCl3), the compound has the peaks shown below.
Name
Triphenylphosphine ethylbromide
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
sodium hydride dimethyl sulfoxide
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[H-].[Na+].CS(C)=O.[CH3:29][O:30][C:31]1[CH:38]=[C:37]([O:39][CH3:40])[C:34]([CH:35]=O)=[C:33]([OH:41])[CH:32]=1>>[CH3:40][O:39][C:37]1[C:34]([CH2:35][CH2:1][CH3:2])=[C:33]([OH:41])[CH:32]=[C:31]([O:30][CH3:29])[CH:38]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Triphenylphosphine ethylbromide
Quantity
4.1 g
Type
reactant
Smiles
C(C)Br.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
sodium hydride dimethyl sulfoxide
Quantity
11 mL
Type
reactant
Smiles
[H-].[Na+].CS(=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC(=C(C=O)C(=C1)OC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
CUSTOM
Type
CUSTOM
Details
the resulting solution was partitioned with ethyl acetate and dilute hydrochloric acid
WASH
Type
WASH
Details
the resulting ethyl acetate phase was washed in water and subsequently in a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
to distill off the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (developing solvent: hexane:ethyl acetate=3:1)
ADDITION
Type
ADDITION
Details
followed by addition of a catalytic amount of platinum dioxide for hydrogenation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C(=C(C=C(C1)OC)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.